6-Chloro-2-(4-fluorophenyl)quinoxaline
CAS No.:
Cat. No.: VC15919167
Molecular Formula: C14H8ClFN2
Molecular Weight: 258.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8ClFN2 |
|---|---|
| Molecular Weight | 258.68 g/mol |
| IUPAC Name | 6-chloro-2-(4-fluorophenyl)quinoxaline |
| Standard InChI | InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H |
| Standard InChI Key | IVRPGWNTYADMBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The quinoxaline core of 6-chloro-2-(4-fluorophenyl)quinoxaline consists of a benzene ring fused to a pyrazine ring. Substituents at the 2- and 6-positions introduce steric and electronic modifications:
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Chlorine at position 6 acts as an electron-withdrawing group, polarizing the aromatic system and enhancing electrophilic substitution reactivity.
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The 4-fluorophenyl group at position 2 contributes π-stacking interactions and modulates solubility via its hydrophobic fluorine atom .
Table 1: Structural comparison of 6-chloro-2-(4-fluorophenyl)quinoxaline with related derivatives
Synthesis and Modification Strategies
Conventional Synthesis Routes
The primary method involves condensation reactions between 1,2-diaminobenzenes and α-dicarbonyl compounds. For 6-chloro-2-(4-fluorophenyl)quinoxaline:
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Chlorination: Introduce chlorine at position 6 via electrophilic substitution using Cl₂ or SOCl₂ .
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Suzuki coupling: Attach the 4-fluorophenyl group via palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid .
Green Chemistry Approaches
Recent advances emphasize sustainability:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 94% yield using CF₃SO₃H as an additive) .
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Aqueous-phase reactions: Minimize organic solvent use while maintaining high regioselectivity .
| Parameter | Specification |
|---|---|
| Skin irritation | H315 (Causes skin irritation) |
| Eye irritation | H319 (Causes serious eye irritation) |
| Respiratory hazards | H335 (May cause respiratory irritation) |
Biological Activities and Mechanisms
Anticancer Applications
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HCT-116 (colon cancer): IC₅₀ values of 1.9–7.52 μg/mL for derivatives with propanamido side chains .
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MCF-7 (breast cancer): Apoptosis induction via thymidylate synthase inhibition (IC₅₀: 2.3–6.62 μg/mL) .
Table 3: Anticancer activity of select quinoxaline derivatives
| Derivative | Target Cell Line | IC₅₀ (μg/mL) | Mechanism |
|---|---|---|---|
| Methyl 2-[3-(3-phenyl-QS)propanamido]alkanoate | HCT-116 | 1.9 | Tubulin polymerization |
| N-Alkyl 3-((3-phenyl-QS)sulfanyl)propanamide | MCF-7 | 2.3 | Thymidylate synthase |
Structure-Activity Relationships (SAR)
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Electron-withdrawing groups (Cl, F) improve metabolic stability and target binding .
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Bulkier substituents at position 2 enhance selectivity for kinase domains .
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: Modifications at positions 2 and 6 improve pharmacokinetic profiles .
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Combination therapies: Synergy with platinum-based chemotherapeutics observed in vitro .
Material Science
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